3-(2-chlorobenzyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClFN4O2S/c25-19-7-3-1-5-16(19)13-30-23(31)18-6-2-4-8-20(18)27-24(30)33-14-21-28-22(29-32-21)15-9-11-17(26)12-10-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSUKIYZJWKBRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorobenzyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that incorporates both quinazoline and oxadiazole moieties, which are known for their diverse pharmacological properties. This article reviews the current understanding of the biological activity of this compound, focusing on its anticancer, antimicrobial, and other relevant biological effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 478.93 g/mol. Its structure includes a chlorobenzyl group, a fluorophenyl group, and a thioether linkage to the quinazolinone core, which may contribute to its biological activities.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against HepG2 and MCF-7 Cell Lines :
- A study reported that quinazoline derivatives exhibited IC50 values ranging from 8.90 µM to 19.95 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. The presence of specific substituents on the quinazoline ring was found to enhance anticancer activity significantly .
- Table 1 summarizes the IC50 values of related compounds against these cell lines:
Compound Cell Line IC50 (µM) Compound A HepG2 8.90 Compound B MCF-7 11.94 Compound C HepG2 10.58 Compound D MCF-7 10.82
Antimicrobial Activity
Quinazoline derivatives have also been investigated for their antimicrobial properties. The compound's structural features may enhance its interaction with microbial targets.
Antimicrobial Efficacy
In vitro studies have demonstrated that certain quinazoline derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example:
- Compounds with electron-withdrawing groups showed increased activity against Staphylococcus aureus and Escherichia coli .
Table 2 provides an overview of the antimicrobial activity of related compounds:
| Compound | Bacteria Type | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound E | Gram-positive | 11 | 80 |
| Compound F | Gram-negative | 9 | 100 |
The proposed mechanisms by which quinazoline derivatives exert their biological effects include:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation and survival, such as dihydrofolate reductase (DHFR), leading to ‘thymineless cell death’ .
- Disruption of Cellular Processes : The presence of thioether linkages may facilitate interactions with cellular targets, disrupting normal cellular functions and promoting apoptosis in cancer cells.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of quinazolinone exhibit significant antiproliferative activity against various cancer cell lines. Notably, the compound has shown effectiveness in inhibiting the growth of non-small cell lung cancer (NSCLC) cells. Key findings include:
- Inhibition of Kinases : The compound potentially interacts with the epidermal growth factor receptor (EGFR), a critical target in NSCLC treatment.
- Histone Deacetylase Inhibition : Quinazolinone derivatives may inhibit histone deacetylases (HDACs), leading to altered gene expression and apoptosis in cancer cells.
- Oxidative Stress Induction : The trifluoromethyl group enhances the compound's ability to induce oxidative stress within cancer cells, contributing to their cytotoxicity.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of quinazolinone derivatives. Modifications at various positions can significantly affect potency and selectivity:
- Chlorobenzyl Substitution : Enhances lipophilicity and cellular uptake.
- Trifluoromethyl Group : Increases metabolic stability and improves binding affinity to biological targets.
- Oxadiazole Linkage : May enhance interactions with specific biomolecular targets due to its electron-withdrawing nature.
Case Studies
Several studies have documented the biological activity of similar compounds:
- Quinazolinone Derivatives : A study highlighted their effectiveness against diverse tumor types, including breast and lung cancers, emphasizing their mechanism involving kinase inhibition.
- HDAC Inhibition : Another investigation demonstrated that modifications on the quinazolinone scaffold led to enhanced HDAC inhibitory activity, correlating with increased antiproliferative effects in vitro.
Comparison with Similar Compounds
Quinazolinone Derivatives
The target compound belongs to the quinazolinone family, distinguished by its substitution pattern:
- Core structure : A planar quinazolin-4(3H)-one scaffold.
- Substituents :
- 3-position : 2-Chlorobenzyl group (electron-withdrawing chlorine at the ortho position).
- 2-position : A methylthio bridge connecting to a 1,2,4-oxadiazole ring substituted with 4-fluorophenyl.
Comparison with 3-(4-Chlorobenzyl) Isomer (from ): A closely related analog substitutes the 2-chlorobenzyl group with a 4-chlorobenzyl group at position 3.
Thiazole/Triazole-Based Isostructural Compounds ()
Compounds 4 and 5 in are thiazole derivatives fused with triazole and pyrazole rings. Key differences include:
Implications :
- The isostructural compounds exhibit similar crystallinity (triclinic, P̄1 symmetry) but differ in conformational flexibility due to the perpendicular fluorophenyl group. This could influence packing efficiency and melting points compared to the target compound.
Tetrazole Derivatives ()
describes tetrazole-thioether derivatives synthesized via chlorobenzyloxy-phenyl-ethyl-thio linkages. For example, 6a-p shares a thioether bridge but replaces the oxadiazole with a tetrazole ring.
Pyrazole Derivatives ()
Pyrazole-carbaldehyde derivatives in , such as 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde , feature sulfanyl groups and trifluoromethyl substituents.
Structural Contrasts :
- Heterocycle: Pyrazole vs. quinazolinone.
- Substituents : Trifluoromethyl (electron-withdrawing) vs. fluorophenyl (moderate electron-withdrawing).
- Linkage : Sulfanyl group directly attached vs. methylthio bridge in the target compound.
Functional Impact : Trifluoromethyl groups enhance metabolic stability and lipophilicity, whereas the target compound’s fluorophenyl-oxadiazole system may offer better π-stacking interactions in biological targets.
Q & A
What are the optimized synthetic routes for preparing 3-(2-chlorobenzyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?
Level: Basic
Methodological Answer:
The synthesis involves two key steps:
Quinazolinone Core Formation : React 2-mercaptoquinazolin-4(3H)-one with 2-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-chlorobenzyl group .
Oxadiazole Coupling :
- Synthesize 3-(4-fluorophenyl)-1,2,4-oxadiazole-5-methanol via cyclization of 4-fluorobenzamide and hydroxylamine, followed by chlorination to form the methyl chloride intermediate.
- Couple this intermediate to the quinazolinone thiol group using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour .
Critical Parameters : Monitor reaction progress via TLC, and purify via recrystallization in aqueous acetic acid.
Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
Level: Basic
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. For example, the thioether (–S–) group shows characteristic shifts at δ 3.8–4.2 ppm (CH₂–S) in H NMR .
- FT-IR : Identify key functional groups (e.g., C=N stretch in oxadiazole at 1610–1650 cm⁻¹, C=O in quinazolinone at 1680–1700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., π-π stacking in quinazolinone cores, as seen in similar compounds ).
How can DFT calculations enhance understanding of electronic properties?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) studies (e.g., B3LYP/6-311G**) can:
- Predict vibrational frequencies (IR-active modes) and compare them with experimental data to validate structure .
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., the electron-deficient oxadiazole ring) .
- Calculate HOMO-LUMO gaps to estimate reactivity (e.g., lower gaps suggest higher susceptibility to nucleophilic attack) .
What strategies are used to evaluate biological activity, and what are key findings?
Level: Advanced
Methodological Answer:
- Antibacterial Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via agar diffusion. Similar quinazolinones show MIC values of 8–32 µg/mL, likely due to DNA gyrase inhibition .
- Structure-Activity Relationship (SAR) : The 4-fluorophenyl group enhances lipophilicity, improving membrane penetration. Thioether linkages may reduce metabolic degradation compared to ethers .
How does the thioether linkage influence chemical reactivity?
Level: Advanced
Methodological Answer:
The –S– group:
- Oxidation : Reacts with H₂O₂ or m-CPBA to form sulfoxides/sulfones, altering electronic properties and bioavailability .
- Nucleophilic Substitution : Replaceable under basic conditions (e.g., with amines or thiols) to generate derivatives for SAR studies .
Key Insight : Thioethers are less prone to hydrolysis than ethers, enhancing stability in physiological conditions .
What crystal engineering principles apply to this compound?
Level: Advanced
Methodological Answer:
- Packing Analysis : Similar quinazolinones exhibit herringbone packing via π-π interactions and C–H···O/N hydrogen bonds, influencing solubility and melting points .
- Polymorphism Screening : Use solvent-drop grinding with ethanol/acetone to isolate metastable forms with altered dissolution rates .
What mechanistic insights explain cyclization during oxadiazole formation?
Level: Advanced
Methodological Answer:
The oxadiazole ring forms via:
Cyclodehydration : React 4-fluorobenzamide with hydroxylamine to form an amidoxime intermediate.
Thermal Cyclization : Heat amidoxime with acetic anhydride to eliminate water and form the 1,2,4-oxadiazole ring .
Side Reactions : Competing formation of 1,3,4-oxadiazoles can occur if temperature exceeds 120°C .
How does this compound compare to triazole-containing analogs?
Level: Advanced
Methodological Answer:
- Bioactivity : Triazoles (e.g., 1,2,4-triazolo[3,4-b]thiadiazoles) often exhibit higher antimicrobial potency but lower metabolic stability due to increased polarity .
- Synthetic Complexity : Oxadiazoles require milder cyclization conditions than triazoles, which often need microwave-assisted synthesis .
What computational methods predict solubility and logP?
Level: Advanced
Methodological Answer:
- logP Calculation : Use ChemDraw or ACD/Labs to estimate partition coefficients. For this compound, predicted logP ≈ 3.5 suggests moderate lipophilicity .
- Solubility : Molecular dynamics simulations (e.g., Schrödinger’s Desmond) in water/octanol systems correlate with experimental solubility (e.g., ~0.1 mg/mL in PBS) .
Can the oxadiazole ring be replaced with other heterocycles to modulate activity?
Level: Advanced
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
